

assessing the accuracy and precision of 5-Hydroxy Rosiglitazone-d4 quantification

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Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone-d4

Cat. No.: B602725

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A Guide to the Accurate and Precise Quantification of 5-Hydroxy Rosiglitazone

For researchers and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comparative assessment of methodologies for the quantification of 5-Hydroxy Rosiglitazone, a primary metabolite of the antidiabetic drug Rosiglitazone. This analysis focuses on the accuracy and precision of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and discusses the ideal internal standard for such assays.

Comparison of Analytical Methods

The gold standard for the quantification of small molecules like 5-Hydroxy Rosiglitazone in biological matrices is LC-MS/MS, owing to its high sensitivity and selectivity. A widely cited and robust method for the simultaneous quantification of Rosiglitazone and its major metabolites, including 5-Hydroxy Rosiglitazone (referred to as p-hydroxy rosiglitazone), was developed and validated by Kim et al. (2009).^[1] This method serves as a benchmark for assessing the accuracy and precision of 5-Hydroxy Rosiglitazone quantification.

While the ideal internal standard for the quantification of a metabolite is its own stable isotope-labeled counterpart (e.g., **5-Hydroxy Rosiglitazone-d4**), the study by Kim et al. successfully utilized a deuterated version of the parent drug, Rosiglitazone-d3. The use of a stable isotope-

labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample processing.

The use of **5-Hydroxy Rosiglitazone-d4** as an internal standard would theoretically provide the most accurate results as it would most closely mimic the chromatographic behavior and ionization characteristics of the unlabeled 5-Hydroxy Rosiglitazone. However, the data from the method using Rosiglitazone-d3 demonstrates that excellent accuracy and precision can still be achieved.

Quantitative Data Summary

The following tables summarize the accuracy and precision data from the validated LC-MS/MS method for the quantification of 5-Hydroxy Rosiglitazone in human plasma, as reported by Kim et al. (2009).^[1]

Table 1: Precision and Accuracy for the Quantification of 5-Hydroxy Rosiglitazone

Analyte	Spiked Plasma Concentration (ng/mL)	Measured Concentration (mean \pm SD, n=5) (ng/mL)	Precision (%CV)	Accuracy (%)
5-Hydroxy Rosiglitazone	1 (LLOQ)	1.0 \pm 0.1	10.0	100.0
3 (Low QC)	3.2 \pm 0.3	9.4	106.7	
10 (Mid QC)	10.5 \pm 0.8	7.6	105.0	
20 (High QC)	21.1 \pm 1.2	5.7	105.5	

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; SD: Standard Deviation

Table 2: Inter-day Precision and Accuracy for the Quantification of 5-Hydroxy Rosiglitazone

Analyte	Spiked Plasma Concentration (ng/mL)	Measured Concentration (mean \pm SD, n=5) (ng/mL)	Precision (%CV)	Accuracy (%)
5-Hydroxy Rosiglitazone	3 (Low QC)	3.1 \pm 0.4	12.9	103.3
10 (Mid QC)	10.8 \pm 0.9	8.3	108.0	
20 (High QC)	22.1 \pm 1.5	6.8	110.5	

The data presented in these tables demonstrate that the LC-MS/MS method is both accurate and precise for the quantification of 5-Hydroxy Rosiglitazone in human plasma, with accuracy values ranging from 100.0% to 110.5% and precision (as indicated by the coefficient of variation) being less than 13%.^[1] These values fall within the acceptable limits for bioanalytical method validation as set by regulatory agencies like the FDA and EMA.

Experimental Protocols

Bioanalytical Method for 5-Hydroxy Rosiglitazone Quantification in Human Plasma

The following is a summary of the experimental protocol described by Kim et al. (2009).^[1]

1. Sample Preparation:

- To 100 μ L of human plasma, 200 μ L of acetonitrile containing the internal standard (Rosiglitazone-d3, 40 ng/mL) was added.
- The mixture was vortexed for 1 minute to precipitate proteins.
- Following centrifugation at 13,000 rpm for 5 minutes, the supernatant was transferred to a clean tube.
- The supernatant was then evaporated to dryness under a stream of nitrogen gas at 40°C.
- The residue was reconstituted in 100 μ L of the mobile phase.

- A 10 µL aliquot was injected into the LC-MS/MS system.

2. Liquid Chromatography:

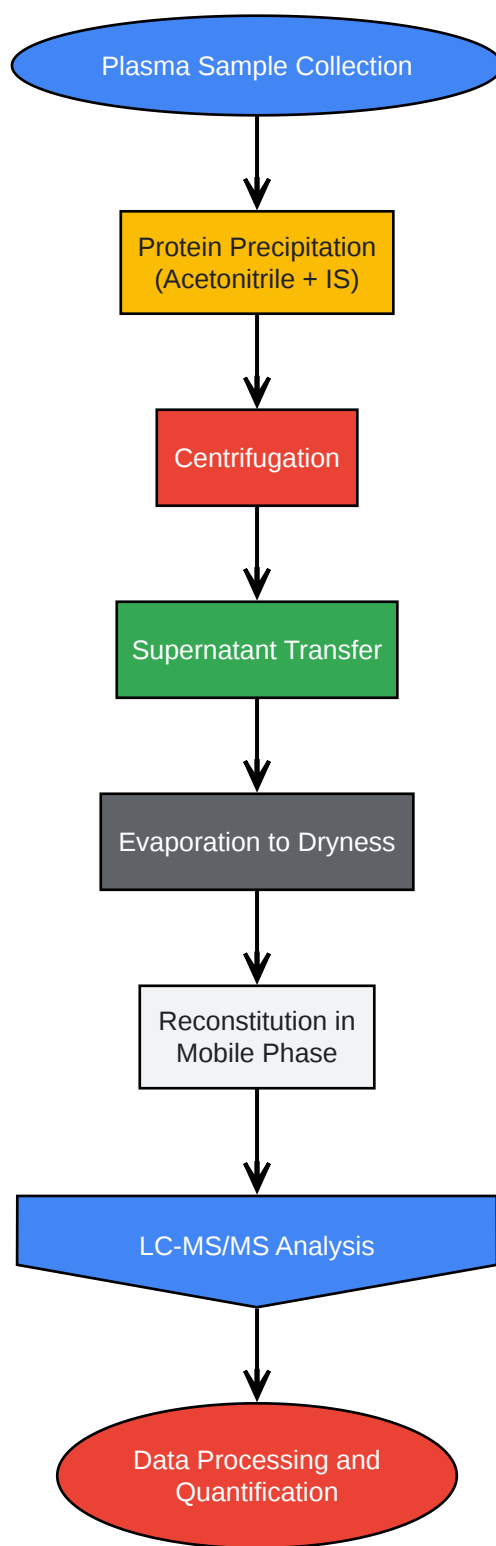
- Column: Luna C18 (100 mm × 2.0 mm, 3 µm particle size)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)
- Flow Rate: 0.2 mL/min
- Total Run Time: 2.5 minutes

3. Mass Spectrometry:

- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection Mode: Selected reaction monitoring (SRM)
- SRM Transitions:
 - 5-Hydroxy Rosiglitazone: m/z 374.1 → 151.1
 - Rosiglitazone-d3 (Internal Standard): m/z 361.1 → 138.1

Signaling Pathway and Experimental Workflow

Rosiglitazone, the parent drug of 5-Hydroxy Rosiglitazone, exerts its therapeutic effect by acting as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ).



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References

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